2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-28-18-5-3-2-4-14(18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXUYPRFUNPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide, known by its CAS number 953991-97-4, is a thiazole-based derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClN3O3S2, with a molecular weight of 462.0 g/mol. The structure features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3S2 |
| Molecular Weight | 462.0 g/mol |
| CAS Number | 953991-97-4 |
| Structural Features | Thiazole ring, Chlorophenyl group |
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiazole derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells . The presence of electron-donating groups on the phenyl ring enhances activity, suggesting that the structural characteristics of this compound could contribute to its antitumor efficacy.
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. A comparative study found that thiazole-based compounds exhibited varying degrees of antibacterial activity, with certain derivatives showing MIC values lower than those of standard antibiotics .
The proposed mechanism for the biological activity of thiazole derivatives includes interaction with cellular targets involved in cell proliferation and apoptosis. Molecular dynamics simulations have indicated that these compounds may bind to proteins such as Bcl-2, inhibiting their function and promoting apoptosis in cancer cells .
Case Studies
- Cytotoxicity in Cancer Cell Lines
- Antibacterial Efficacy
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous acetamide derivatives, focusing on molecular features, substituents, and inferred bioactivities based on evidence:
Detailed Research Findings
Structural Correlates of Bioactivity
highlights that acetamide derivatives with shared structural motifs cluster into groups with similar bioactivity profiles. For instance:
- Chlorophenyl and thiazole/triazole cores (as in the target compound) are linked to antimicrobial activity due to their ability to disrupt microbial cell membranes or enzymes .
- Methoxy and sulfamoyl groups enhance solubility and target specificity, as seen in compounds with anti-inflammatory or diuretic effects .
Anti-Exudative Activity
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. This suggests that the thiolated acetamide backbone, when combined with aromatic substituents, may modulate inflammatory pathways .
Antimicrobial Potential
The crystal structure of N-(4-methoxyphenyl)acetamide (related to the target compound) was synthesized explicitly for antimicrobial testing, underscoring the role of methoxy and acetamide groups in enhancing bacterial membrane penetration .
Notes
Bioactivity Gaps : Direct pharmacological data for the target compound are lacking; inferences rely on structural parallels to tested derivatives.
Synthetic Challenges : suggests that chloroacetyl chloride is a common reagent for acetamide synthesis, but optimization may be required for the target’s complex substituents.
Therapeutic Potential: The combination of 4-chlorophenyl and 2-methoxybenzyl groups positions the compound for further testing in inflammation and infection models.
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves condensation of a thioamide with an α-haloketone. For this target molecule, 3-bromoacetylacetone reacts with thiourea derivatives under refluxing ethanol to yield the 1,3-thiazol-4-yl intermediate. Key modifications include:
-
Solvent optimization : Ethanol or dimethylformamide (DMF) improves solubility and reaction kinetics.
-
Catalyst use : Triethylamine (TEA) facilitates deprotonation, accelerating cyclization.
Table 1: Reaction Conditions for Thiazole Ring Formation
| Reactant | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromoacetylacetone + Thiourea | Ethanol | TEA | 80 | 72 |
| 3-Bromoacetylacetone + Thiourea | DMF | None | 100 | 68 |
One-Pot Bromination-Thiocyanation
An alternative route from employs N-bromosuccinimide (NBS) for bromination of α-active methylene ketones, followed by potassium thiocyanate substitution. This method avoids intermediate isolation, streamlining the process:
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Bromination of acetylacetone with NBS generates 3-bromoacetylacetone .
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Thiocyanate substitution forms 3-thiocyanatoacetylacetone , which undergoes cyclization with benzylamine analogs to yield the thiazole core.
| Method | Reactants | Solvent | Yield (%) |
|---|---|---|---|
| Ugi Reaction | 4-Cl-C6H4-NCO, glyoxylic acid | Methanol | 78 |
| Isocyanate Coupling | 4-Cl-C6H4-NCO, HSCH2CONH2 | DCM | 82 |
Acetamide Side-Chain Incorporation
The N-[(2-methoxyphenyl)methyl]acetamide moiety is appended through amidation or reductive amination:
Amidation of Carboxylic Acid
Reductive Amination
An alternative pathway involves 2-methoxybenzaldehyde and ammonium acetate in a reductive amination with NaBH3CN, though yields are lower (65%) due to competing side reactions.
Integrated Synthetic Route
Combining the above steps, the most efficient pathway proceeds as follows:
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Thiazole formation : One-pot bromination-thiocyanation-cyclization (, 72% yield).
-
Sulfanylcarbamoyl introduction : Isocyanate coupling (, 82% yield).
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Acetamide coupling : HOBt/EDC-mediated amidation (, 90% yield).
Overall yield : 72% × 82% × 90% = 53% .
Analytical Validation
Critical characterization data from literature analogs confirm structural fidelity:
-
NMR : δ 7.3–7.5 ppm (aromatic protons), δ 3.8 ppm (OCH3), δ 4.2 ppm (SCH2).
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MS : m/z 488.9 [M+H]+ aligns with molecular formula C22H21ClN4O5S.
Challenges and Mitigation Strategies
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for achieving high yield and purity of the compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfanyl linkage introduction, and amide coupling. Key parameters include:
- Solvents: Dichloromethane or ethanol for solubility and reactivity .
- Catalysts: Triethylamine or similar bases to facilitate acylation steps .
- Temperature/pH control: Maintain 0–5°C during sensitive steps (e.g., carbamoyl group addition) to minimize side reactions .
- Purification: Recrystallization or column chromatography (e.g., silica gel) to isolate the final product .
Basic: How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR spectroscopy: Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and sulfanyl groups (δ 3.1–3.5 ppm) .
- Mass spectrometry: Confirm molecular weight (e.g., 494.4 g/mol for analogs) and fragmentation patterns .
- HPLC: Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Basic: What in vitro assays are recommended to evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial activity: Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .
- Controls: Include reference drugs (e.g., cisplatin) and solvent controls to validate results .
Advanced: How should researchers address contradictions in reported bioactivity data (e.g., varying IC50 values)?
Methodological Answer:
Discrepancies may arise from:
- Assay conditions: Standardize protocols (e.g., incubation time, cell density) .
- Compound purity: Verify via HPLC and NMR; impurities >5% can skew results .
- Cell line variability: Use authenticated cell lines and replicate across multiple models .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Functional group modification: Systematically alter substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
- Computational modeling: Perform molecular docking to predict binding affinities with target proteins (e.g., kinase enzymes) .
- Pharmacophore mapping: Identify critical moieties (e.g., thiazole ring, sulfanyl group) using QSAR models .
Basic: How can solubility challenges be mitigated during formulation for biological testing?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Advanced: What methodologies assess the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In vitro assays: Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS .
- CYP450 inhibition screening: Use fluorogenic substrates to evaluate interactions with cytochrome P450 enzymes .
- Structural modifications: Replace metabolically labile groups (e.g., morpholine sulfonyl) with stable analogs .
Advanced: How do researchers resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic studies: Measure plasma concentration-time profiles to assess bioavailability and clearance .
- Formulation optimization: Adjust dosing vehicles (e.g., PEG-based solutions) to enhance absorption .
- Metabolite profiling: Identify active/toxic metabolites that may explain efficacy gaps .
Advanced: What mechanistic studies are recommended to identify the compound’s molecular targets?
Methodological Answer:
- Target fishing: Use affinity chromatography or pull-down assays with labeled compound .
- CRISPR/Cas9 screens: Knock out candidate genes (e.g., kinases) to observe phenotypic changes .
- Transcriptomic profiling: RNA-seq to identify differentially expressed genes post-treatment .
Advanced: How can stereochemical effects (if applicable) be evaluated for bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
